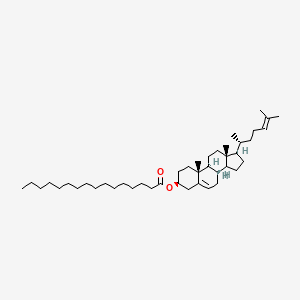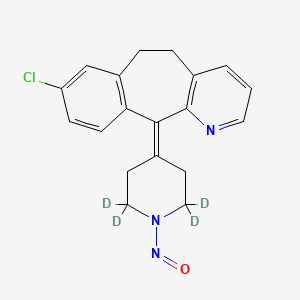
Adb-fubiata
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-FUBIATA involves the following steps:
Formation of the Indole Derivative: The initial step involves the formation of the indole derivative by reacting 4-fluorobenzyl chloride with indole in the presence of a base.
Acylation: The indole derivative is then acylated with 2-bromoacetyl bromide to form the intermediate compound.
Amidation: The intermediate compound undergoes amidation with 3,3-dimethylbutanamide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a synthetic cannabinoid primarily used in grey-market products. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining purity standards.
Chemical Reactions Analysis
Types of Reactions
ADB-FUBIATA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
N-dealkylation: Also occurs in the presence of human liver microsomes and is analyzed using LC-HRMS.
Major Products Formed
Hydroxylated Metabolites: The major hydroxylated metabolites include AF7 (hydroxylated at the indole/adjacent methylene) and A16 (hydroxylated at the adamantane).
N-dealkylated Metabolites: These metabolites are formed by the removal of alkyl groups from the nitrogen atom.
Scientific Research Applications
ADB-FUBIATA has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for studying synthetic cannabinoids.
Biology: Investigated for its metabolic profiling and interaction with cannabinoid receptors.
Medicine: Research on its potential effects and toxicity in the human body.
Industry: Utilized in forensic applications to identify synthetic cannabinoids in seized materials.
Mechanism of Action
ADB-FUBIATA acts as a full agonist at the cannabinoid receptor type 1 (CB1) and has a much lower affinity for cannabinoid receptor type 2 (CB2) . It exerts its effects by binding to the CB1 receptor, leading to the activation of downstream signaling pathways that result in its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
ADB-FUBICA: Structurally similar but with a shorter amide linker group.
AFUBIATA: Another synthetic cannabinoid with a different head group.
CH-FUBIATA: Similar structure but with a cyclohexane head group.
Uniqueness
ADB-FUBIATA is unique due to its extended amide linker group, which differentiates it from other synthetic cannabinoids like ADB-FUBICA . This structural modification affects its metabolic pathways and receptor affinity, making it distinct in its pharmacological profile .
Properties
Molecular Formula |
C23H26FN3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C23H26FN3O2/c1-23(2,3)21(22(25)29)26-20(28)12-16-14-27(19-7-5-4-6-18(16)19)13-15-8-10-17(24)11-9-15/h4-11,14,21H,12-13H2,1-3H3,(H2,25,29)(H,26,28)/t21-/m1/s1 |
InChI Key |
KHAUCCNSUMBFOT-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)










![acetic acid;(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10824212.png)

![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10824224.png)
